3,3',3''-Phosphanetriyltriphenol
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Overview
Description
3,3’,3’'-Phosphanetriyltriphenol: is an organic compound with the molecular formula C₁₈H₁₅O₃P. It is a phosphine ligand that features three phenol groups attached to a central phosphorus atom. This compound is known for its applications in catalysis and coordination chemistry due to its ability to form stable complexes with various metals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,3’'-Phosphanetriyltriphenol typically involves the reaction of triphenylphosphine with phenol under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of triphenylphosphine. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of 3,3’,3’'-Phosphanetriyltriphenol follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity. The compound is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 3,3’,3’'-Phosphanetriyltriphenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form different phosphine derivatives.
Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced phosphine derivatives.
Substitution: Substituted phenol derivatives.
Scientific Research Applications
Chemistry: 3,3’,3’'-Phosphanetriyltriphenol is widely used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are utilized in various catalytic processes, including hydrogenation and hydroformylation .
Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and as a probe for investigating protein-ligand interactions. Its ability to form complexes with metals makes it useful in designing metal-based drugs .
Industry: Industrially, 3,3’,3’'-Phosphanetriyltriphenol is employed in the production of fine chemicals and pharmaceuticals. Its role as a catalyst in various chemical reactions enhances the efficiency and selectivity of industrial processes .
Mechanism of Action
The mechanism of action of 3,3’,3’'-Phosphanetriyltriphenol primarily involves its ability to act as a ligand and form complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation and hydroformylation. The phenol groups can also interact with biological molecules, influencing enzyme activity and protein function .
Comparison with Similar Compounds
Triphenylphosphine: Similar in structure but lacks the phenol groups.
Tris(2,4-di-tert-butylphenyl)phosphite: Contains bulky substituents on the phenol groups, affecting its steric properties.
Tris(3,5-di-tert-butyl-4-hydroxyphenyl)phosphine: Similar structure with additional tert-butyl groups, providing different steric and electronic properties.
Uniqueness: 3,3’,3’'-Phosphanetriyltriphenol is unique due to the presence of three phenol groups, which enhance its ability to form stable complexes with metals. This feature makes it particularly useful in catalysis and coordination chemistry, distinguishing it from other phosphine ligands .
Properties
IUPAC Name |
3-bis(3-hydroxyphenyl)phosphanylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15O3P/c19-13-4-1-7-16(10-13)22(17-8-2-5-14(20)11-17)18-9-3-6-15(21)12-18/h1-12,19-21H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRYBIWUCFRRFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)P(C2=CC=CC(=C2)O)C3=CC=CC(=C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15O3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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